Sodium Tetrakis(4-fluorophenyl)borate
Overview
Description
Sodium Tetrakis(4-fluorophenyl)borate is a chemical compound with the molecular formula C24H16BF4Na. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a dihydrate, meaning it contains two molecules of water per formula unit. It is known for its role as a cation exchanger and its use in the preparation of various sensors and nanoparticles .
Mechanism of Action
Target of Action
Sodium Tetrakis(4-fluorophenyl)borate primarily targets nonionic surfactants . These surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
The compound interacts with its targets through a process known as two-phase titration . In this process, this compound is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants .
Biochemical Pathways
It’s known that the compound plays a role in thedetection and quantification of nonionic surfactants .
Result of Action
The primary result of this compound’s action is the quantification of nonionic surfactants . This allows for the measurement and analysis of these surfactants in various applications, such as in the creation of detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can potentially affect its stability and efficacy. Therefore, it’s recommended to store the compound in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Sodium Tetrakis(4-fluorophenyl)borate plays a significant role in biochemical reactions, particularly in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . It interacts with enzymes and proteins involved in these measurements, enhancing the sensitivity and accuracy of the sensors. The compound’s interaction with biomolecules is primarily ionic, facilitating the selective detection of specific ions in complex biological matrices .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of ion-selective electrodes, which are used to measure ion concentrations in cells . This compound can modulate cell signaling pathways by altering the ionic environment, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through ionic interactions with biomolecules. It acts as a cation exchanger, facilitating the selective binding of specific ions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific ions involved. Additionally, the compound can influence gene expression by altering the ionic balance within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and should be stored under controlled conditions to maintain its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies involving ion-selective electrodes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance the sensitivity of ion-selective electrodes without causing adverse effects . At higher doses, it may exhibit toxic effects, including skin and eye irritation . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to ion exchange and detection. It interacts with enzymes and cofactors that facilitate the selective binding of specific ions . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through ionic interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its efficacy in biochemical applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its function in ion-selective electrodes and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Tetrakis(4-fluorophenyl)borate can be synthesized through a reaction involving boron trifluoride and 4-fluorophenylmagnesium bromide. The reaction typically takes place in an anhydrous environment to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The compound is often produced in bulk and then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium Tetrakis(4-fluorophenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one or more of its fluorophenyl groups are replaced by other functional groups.
Complexation Reactions: It can form complexes with various metal ions, making it useful in analytical chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as various metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in complexation reactions, the resulting products are often metal complexes that can be used in various analytical applications .
Scientific Research Applications
Sodium Tetrakis(4-fluorophenyl)borate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sodium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: This compound has similar properties but contains trifluoromethyl groups instead of fluorophenyl groups.
Potassium Tetrakis(4-chlorophenyl)borate: This compound is similar but uses potassium as the counterion and contains chlorophenyl groups.
Sodium Tetraphenylborate: This compound is similar but lacks the fluorine atoms on the phenyl groups.
Uniqueness
Sodium Tetrakis(4-fluorophenyl)borate is unique due to the presence of fluorine atoms on the phenyl groups, which can enhance its reactivity and stability in certain applications. This makes it particularly useful in the development of high-performance sensors and materials .
Properties
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCUEWMHZQGOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BF4Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948641 | |
Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25776-12-9 | |
Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium Tetrakis(4-fluorophenyl)borate Hydrate [Precipitation reagent for Cs and titrimetric reagent for nonionic surfactants] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sodium tetrakis(4-fluorophenyl)borate acts as an ion-pairing reagent due to its bulky, negatively charged tetrakis(4-fluorophenyl)borate anion. This anion readily forms complexes with cationic species.
- Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, it extracts quaternary ammonium salts (R4N+) and protonated aromatic amines (R3NH+) into organic solvents []. This extraction facilitates their separation and quantification from complex mixtures.
- Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, this compound disrupts the attachment of band 3 protein to the spectrin cytoskeleton []. This disruption is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.
A:
ANone: The provided abstracts do not focus on catalytic properties of this compound. Its primary role in these studies is as an analytical reagent or a tool to investigate biomolecular interactions.
ANone: The abstracts do not provide information regarding computational studies or QSAR models for this compound.
ANone: While the provided abstracts don't delve into detailed SAR studies, the presence of fluorine atoms on the phenyl rings is significant. Fluorine's electronegativity influences the electron density of the borate anion, impacting its interaction strength with cations. Comparing this compound to its non-fluorinated counterpart (sodium tetraphenylborate) in similar applications could offer SAR insights.
ANone: Specific data on stability under various conditions and formulation strategies are not detailed in the abstracts.
ANone: The provided research primarily focuses on analytical applications and material properties of this compound. Information regarding SHE regulations, pharmacokinetics, toxicology, or other pharmacological aspects is not discussed.
ANone: Yes, the research highlights cross-disciplinary applications of this compound :
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